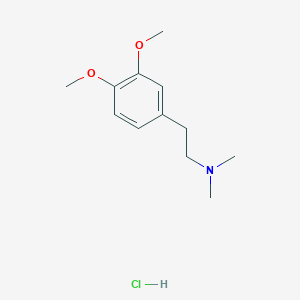

Verapamil EP Impurity C hydrochloride

Descripción

The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFNIODBMIRAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Verapamil EP Impurity C hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Verapamil EP Impurity C hydrochloride, a known impurity of the cardiovascular drug Verapamil. This document details its chemical structure, physicochemical properties, and methodologies for its synthesis and analytical characterization.

Chemical Identity and Structure

This compound is chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Monohydrochloride[1]. It is a tertiary amine that is structurally related to the phenylalkylamine portion of the Verapamil molecule.

Chemical Structure:

The chemical structure of this compound is presented below:

-

IUPAC Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride[1][2]

-

CAS Number: 51012-67-0[3]

-

Molecular Formula: C₁₂H₂₀ClNO₂[3]

-

Synonyms: NSC-609249 hydrochloride, 3,4-Dimethoxy-N,N-dimethylbenzeneethanamine hydrochloride[1]

The structure is characterized by a 3,4-dimethoxyphenyl ring attached to an ethylamine (B1201723) chain, with two methyl groups on the terminal nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 245.75 g/mol | [3] |

| Appearance | White crystalline powder | |

| Melting Point | >180°C (decomposition) | |

| Solubility | DMSO: 62.5 mg/mL (254.32 mM) | [3] |

| Water: Soluble | ||

| Ethanol: Soluble | ||

| SMILES | CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl | |

| InChI | InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers in drug development and quality control.

Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine (Verapamil EP Impurity C free base)

The following protocol is adapted from a general and robust method for the preparation of tertiary amines.

Reaction Scheme:

(3,4-dimethoxyphenyl)acetonitrile + Dimethylamine (B145610) → 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine

2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine + Reducing Agent → 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine

Materials and Reagents:

-

(3,4-dimethoxyphenyl)acetonitrile

-

Copper(I) chloride

-

Ethanolic solution of dimethylamine (e.g., 1.5 M)

-

Sodium hydroxide (B78521) (e.g., 30% aqueous solution)

-

Diethyl ether

-

Sodium sulfate

-

Celite

-

Reducing agent (e.g., Sodium borohydride)

-

Appropriate solvents for reduction and workup

Procedure:

-

Amidine Formation: In a suitable reaction vessel, combine (3,4-dimethoxyphenyl)acetonitrile and copper(I) chloride.

-

With vigorous stirring, add an ethanolic solution of dimethylamine portion-wise at room temperature.

-

Heat the reaction mixture (e.g., to 70°C) and maintain for a sufficient period (e.g., 24 hours) to ensure complete reaction.

-

After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of aqueous sodium hydroxide and diethyl ether for quenching and extraction.

-

Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine.

-

Reduction to the Amine: Dissolve the crude amidine in a suitable solvent.

-

Add a suitable reducing agent (e.g., sodium borohydride) portion-wise, controlling the temperature as needed.

-

After the reaction is complete, perform an appropriate aqueous workup to quench the excess reducing agent and extract the product into an organic solvent.

-

Dry the organic extract, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Conversion to Hydrochloride Salt

-

Dissolve the purified 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring until precipitation is complete.

-

Collect the precipitated solid by filtration.

-

Wash the solid with the anhydrous solvent used for the reaction.

-

Dry the product under vacuum to yield this compound as a white solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is suitable for the analysis of Verapamil and its impurities, including Impurity C.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. An example is a mixture of a dipotassium (B57713) hydrogen phosphate (B84403) buffer (e.g., 6.97 g/L in water, pH adjusted to 7.2 with phosphoric acid) and an organic solvent.[2]

-

Flow Rate: 1.5 mL/min.[2]

-

Detection: UV at 278 nm.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Diluent: Mobile phase.[2]

Sample Preparation:

Accurately weigh and dissolve the sample in the diluent to a known concentration. Sonicate if necessary to ensure complete dissolution, and filter through a 0.2 µm syringe filter before injection.[2]

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are typically provided with the purchase of a certified reference standard from commercial suppliers. While specific spectra are not publicly available in the literature, the expected key signals can be predicted based on the known chemical structure.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl ring, the methylene (B1212753) protons of the ethyl chain, the N-methyl protons, and the methoxy (B1213986) protons.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, the N-methyl carbons, and the methoxy carbons.

-

IR Spectroscopy: Key absorption bands would be expected for the aromatic C-H stretching, aliphatic C-H stretching, C-O stretching of the methoxy groups, and C-N stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 209.28) and fragmentation patterns consistent with the structure.

Logical Workflow for Identification and Characterization

The following diagram illustrates the logical workflow for the comprehensive identification and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

This comprehensive guide provides essential technical information for professionals working with Verapamil and its impurities. The detailed protocols and structured data facilitate a deeper understanding and practical application in research, development, and quality control settings.

References

In-depth Technical Guide: Verapamil EP Impurity C Hydrochloride

CAS Number: 51012-67-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil EP Impurity C, chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a recognized impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1] The monitoring and control of such impurities are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of Verapamil EP Impurity C hydrochloride, including its physicochemical properties, proposed synthesis, analytical methodologies for its identification and quantification, and its potential biological relevance.

Physicochemical Properties

This compound is the hydrochloride salt of the tertiary amine 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride | [2] |

| Synonyms | NSC-609249 hydrochloride, Verapamil Hydrochloride Impurity C | [2][3] |

| CAS Number | 51012-67-0 | [3] |

| Molecular Formula | C₁₂H₂₀ClNO₂ | [2][3] |

| Molecular Weight | 245.75 g/mol | [3] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in water, methanol, and ethanol. | [4] |

Synthesis and Formation

Verapamil EP Impurity C is primarily considered a process-related impurity in the synthesis of Verapamil. A plausible synthetic route to obtain this compound is outlined below. The process would involve the reductive amination of a suitable precursor.

A potential synthetic pathway could start from 3,4-dimethoxyphenylacetonitrile, which is a known intermediate in Verapamil synthesis.

References

An In-depth Technical Guide to the Synthesis and Formation Pathway of Verapamil Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a widely prescribed calcium channel blocker, is known to contain several process-related impurities and degradation products that require careful monitoring and control to ensure pharmaceutical quality and safety. Among these, Verapamil Impurity C, chemically identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine, is a significant impurity. This technical guide provides a comprehensive overview of the synthesis and formation pathways of Verapamil Impurity C, detailed experimental protocols for its preparation, and a summary of analytical techniques for its identification and quantification.

Introduction to Verapamil Impurity C

Verapamil Impurity C is a tertiary amine that can be formed during the synthesis of Verapamil or as a degradation product. Its presence in the final drug substance is strictly regulated by pharmacopeias. Understanding its formation is crucial for developing robust manufacturing processes and stable formulations.

Chemical Profile of Verapamil Impurity C:

| Parameter | Value |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine[1] |

| Synonyms | N,N-Dimethylhomoveratrylamine, 3,4-Dimethoxy-N,N-dimethyl-benzeneethanamine[1] |

| CAS Number | 3490-05-9 (free base)[2], 51012-67-0 (hydrochloride salt)[1] |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.29 g/mol |

Synthesis Pathway of Verapamil Impurity C

The formation of Verapamil Impurity C can be understood as a two-stage process: first, the synthesis of its precursor, 3,4-dimethoxyphenethylamine (B193588), followed by its N,N-dimethylation.

Synthesis of the Precursor: 3,4-Dimethoxyphenethylamine

The key intermediate, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), can be synthesized through several routes. A common and efficient method starts from (3,4-dimethoxyphenyl)acetonitrile.

Formation of Verapamil Impurity C: N,N-Dimethylation

The final step in the synthesis of Verapamil Impurity C is the N,N-dimethylation of 3,4-dimethoxyphenethylamine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[3][4][5]

An alternative laboratory-scale synthesis involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with dimethylamine (B145610) in the presence of a copper(I) chloride catalyst to form an acetamidine (B91507) intermediate, which is then reduced with sodium borohydride (B1222165).[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Verapamil Impurity C.

Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine

This protocol is adapted from a procedure for the preparation of N,N-dimethylhomoveratrylamine.[6]

-

An oven-dried 250-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with 7.96 g (0.045 mol) of (3,4-dimethoxyphenyl)acetonitrile and 4.95 g (0.050 mol) of copper(I) chloride.

-

The flask is fitted with a septum, flushed with argon, and maintained under a static pressure of argon.

-

Using a gas-tight syringe, 45 mL (0.067 mol) of a 1.5 M ethanolic solution of dimethylamine is added in three portions at room temperature with vigorous stirring.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours) to ensure the completion of the reaction.

Synthesis of Verapamil Impurity C (N,N-Dimethylhomoveratrylamine)

This protocol follows the reduction of the acetamidine intermediate.[6]

-

An oven-dried, 100-mL Erlenmeyer flask is equipped with a magnetic stir bar and charged with 9.05 g (0.041 mol) of 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine and 37 mL of methanol.

-

The solution is cooled to 0°C in an ice bath.

-

1.87 g (0.049 mol, 1.2 equiv) of sodium borohydride is added in small portions with stirring.

-

The solution is allowed to stand at room temperature for 4 hours.

-

The reaction mixture is then poured with vigorous stirring into a 250-mL Erlenmeyer flask containing 50 mL of aqueous 30% sodium hydroxide (B78521) and 100 mL of diethyl ether.

-

The layers are separated, and the aqueous phase is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure.

General Procedure for Eschweiler-Clarke Reaction

This is a general protocol for the N,N-dimethylation of a primary amine.[3][7]

-

To the primary amine (e.g., 3,4-dimethoxyphenethylamine) (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

-

Heat the mixture at 80°C for 18 hours.

-

Cool the reaction to room temperature and add water and 1M HCl.

-

Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

-

Basify the aqueous phase to pH 11 with a strong base (e.g., NaOH).

-

Extract the basic aqueous phase with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Formation as a Degradation Product

Verapamil can degrade under certain stress conditions to form various impurities. Forced degradation studies are performed to understand these pathways. Significant degradation of Verapamil has been observed under oxidative stress conditions.[8] While specific quantitative data for the formation of Impurity C under these conditions is not extensively published, it is plausible that cleavage of the Verapamil molecule could lead to intermediates that subsequently form Impurity C.

Data on Impurity Levels

Quantitative data on the formation of Verapamil Impurity C is primarily available in the context of quality control of Verapamil drug substance.

| Analytical Context | Reported Level of Impurity | Reference |

| Quality Control of Verapamil HCl | Unknown impurities observed at 0.10% level | [8] |

| Forced Degradation Studies | Significant degradation under oxidative stress | [8] |

It is important to note that the levels of impurities are highly dependent on the specific synthetic route and reaction conditions employed in the manufacturing of Verapamil.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the detection and quantification of Verapamil and its impurities.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a gradient elution mode. |

| Detection | UV at approximately 230 nm or 278 nm.[8] |

| Flow Rate | Typically around 1.0 mL/min. |

Forced degradation studies coupled with LC-MS/MS are powerful tools for the identification and characterization of unknown impurities and degradation products.[8]

Conclusion

The synthesis and formation of Verapamil Impurity C are well-understood processes. It can arise from the N,N-dimethylation of the precursor 3,4-dimethoxyphenethylamine, a reaction for which established synthetic protocols exist. Additionally, it has the potential to be formed as a degradation product of Verapamil, particularly under oxidative conditions. Robust analytical methods, primarily HPLC, are essential for the monitoring and control of this impurity in the final drug product, ensuring its quality and safety for patient use. Further research into the precise quantitative formation of Impurity C under various stress conditions would be beneficial for the development of even more stable Verapamil formulations.

References

- 1. 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride | C12H20ClNO2 | CID 355505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Verapamil EP Impurity C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Verapamil EP Impurity C hydrochloride. Verapamil EP Impurity C, chemically known as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a known impurity of the calcium channel blocker Verapamil. A thorough understanding of its properties is crucial for the development, manufacturing, and quality control of Verapamil drug products. This document outlines its chemical identity, physical characteristics, and analytical methodologies for its identification and quantification. Detailed experimental protocols and spectral data are provided to support researchers and drug development professionals in their work.

Chemical Identity

This compound is the hydrochloride salt of the tertiary amine 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine.

| Property | Value | Reference |

| Chemical Name | 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride | [1] |

| Synonyms | 3,4-Dimethoxy-N,N-dimethylbenzeneethanamine hydrochloride, NSC 609249 | [2][3] |

| Pharmacopeia Name | Verapamil EP Impurity C | [4][5] |

| CAS Number | 51012-67-0 | [2] |

| Molecular Formula | C₁₂H₂₀ClNO₂ | [6] |

| Molecular Weight | 245.75 g/mol | [6] |

| Chemical Structure |  |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white solid | [5] |

| Melting Point | >180 °C (decomposition) | [7] |

| Solubility | Soluble in DMSO and Methanol. | [8] |

| Storage | Recommended storage at 4°C, sealed and away from moisture. For solutions in solvent, storage at -20°C for up to one month or -80°C for up to six months is advised. | [3] |

Synthesis Pathway

Verapamil EP Impurity C, 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine, can be synthesized from 3,4-dimethoxyphenethylamine. The following diagram illustrates a potential synthetic route.

Caption: Plausible synthesis route for Verapamil EP Impurity C.

Analytical Characterization

Accurate identification and quantification of Verapamil EP Impurity C are critical for ensuring the quality and safety of Verapamil drug products. The following sections detail the analytical techniques and methodologies employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the separation and quantification of Verapamil and its impurities.

Experimental Protocol:

A common HPLC method for the analysis of Verapamil and its related compounds is as follows:

| Parameter | Condition | Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [9] |

| Mobile Phase | A mixture of a phosphate (B84403) buffer and an organic modifier (e.g., acetonitrile). A typical mobile phase consists of a solution of dipotassium (B57713) hydrogen phosphate in water, with the pH adjusted to 7.2 with phosphoric acid. | [9] |

| Flow Rate | 1.5 mL/min | [9] |

| Detection | UV at 278 nm | [9] |

| Injection Volume | 10-20 µL | |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |

Analytical Workflow:

Caption: General workflow for the HPLC analysis of Verapamil impurities.

Spectral Data

While specific spectral data for this compound is not widely published in peer-reviewed literature, reference standards are available from various suppliers. These standards are typically accompanied by a Certificate of Analysis (CoA) which includes detailed spectral information.[10] The expected spectral characteristics are outlined below.

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show signals corresponding to the aromatic protons of the dimethoxybenzene ring, the methylene (B1212753) protons of the ethyl chain, the N,N-dimethyl protons, and the methoxy (B1213986) protons. The chemical shifts will be influenced by the protonation of the tertiary amine.

Expected ¹H NMR Signals:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | 6.5 - 7.0 | m |

| Methoxy protons (-OCH₃) | ~3.8 | s |

| Methylene protons (-CH₂-N) | 3.0 - 3.5 | t |

| Methylene protons (Ar-CH₂-) | 2.8 - 3.2 | t |

| N,N-dimethyl protons (-N(CH₃)₂) | 2.5 - 3.0 | s |

Mass spectral analysis is a powerful tool for the confirmation of the molecular weight and structure of Verapamil EP Impurity C.

Expected Mass Spectral Data:

| Ion | Expected m/z |

| [M+H]⁺ (of free base) | 210.15 |

| Molecular Ion (of free base) | 209.14 |

The fragmentation pattern would likely involve cleavage of the ethylamine (B1201723) side chain and loss of methyl groups.

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (from hydrochloride) | 2400 - 2800 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2800 - 3000 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-O stretch (ether) | 1020 - 1250 |

| C-N stretch | 1000 - 1250 |

Conclusion

This technical guide has summarized the key physicochemical properties and analytical methodologies for this compound. A thorough understanding and control of this impurity are essential for ensuring the quality, safety, and efficacy of Verapamil drug products. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with Verapamil. It is recommended to use certified reference standards for accurate identification and quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Verapamil EP Impurity C HCl [artis-standards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Verapamil EP-Impurity C - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. niainnovation.in [niainnovation.in]

- 6. Verapamil EP Impurity H | 190850-49-8 | SynZeal [synzeal.com]

- 7. chembk.com [chembk.com]

- 8. files.sdiarticle5.com [files.sdiarticle5.com]

- 9. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

Potential Pharmacological Effects of Verapamil Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information. Verapamil (B1683045) Impurity C, identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine, is primarily available as a reference standard for analytical purposes. To date, no specific pharmacological studies detailing its effects, biological targets, or mechanism of action have been published in the peer-reviewed scientific literature. The following information is therefore based on the known pharmacology of the parent compound, Verapamil, and general structure-activity relationships of related phenylalkylamine compounds. The potential pharmacological effects described herein are hypothetical and require experimental verification.

Introduction

Verapamil is a well-characterized phenylalkylamine calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. As with any pharmaceutical compound, impurities in the active pharmaceutical ingredient (API) or final drug product are of significant concern to regulatory bodies and drug manufacturers. Verapamil Impurity C is a known process-related impurity of Verapamil. Understanding the potential pharmacological activities of such impurities is crucial for a comprehensive safety and risk assessment. This technical guide provides a theoretical framework for the potential pharmacological effects of Verapamil Impurity C, based on its structural similarity to Verapamil, and outlines experimental protocols that could be employed to elucidate its actual pharmacological profile.

Chemical Structure and Physicochemical Properties

A comparison of the chemical structures of Verapamil and Verapamil Impurity C is presented in Table 1.

Table 1: Chemical Structures and Properties

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Verapamil | [Insert Image of Verapamil Structure] | C27H38N2O4 | 454.6 |

| Verapamil Impurity C | [Insert Image of Verapamil Impurity C Structure] | C12H19NO2 | 209.28 |

Verapamil Impurity C is a significantly smaller molecule, representing a fragment of the Verapamil structure. It retains the 3,4-dimethoxyphenylethylamine moiety but lacks the more complex side chain containing the nitrile group and the second phenyl ring, which are crucial for the high-affinity binding of Verapamil to its primary targets.

Potential Pharmacological Effects (Hypothetical)

Based on the structural features of Verapamil Impurity C and the known pharmacology of Verapamil and its analogs, the following potential pharmacological effects are hypothesized. It is critical to reiterate that these are speculative and require experimental validation.

Calcium Channel Modulation

Verapamil's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. Structure-activity relationship studies of Verapamil and its analogs have demonstrated that both phenyl rings and the tertiary amino nitrogen are essential for high-potency calcium channel blocking activity. The complex side chain of Verapamil also plays a critical role in its interaction with the channel.

Given that Verapamil Impurity C lacks a significant portion of the Verapamil structure, including the second phenyl ring and the nitrile group, it is highly unlikely to be a potent L-type calcium channel blocker . Studies on Verapamil analogues with restricted molecular flexibility have shown that even minor modifications can lead to a significant loss of potency, with some analogs being 100 times less potent than the parent compound.[1] It is plausible that Verapamil Impurity C may exhibit some very weak, non-specific interaction with calcium channels, but this is not expected to be pharmacologically significant at concentrations relevant to its presence as an impurity.

P-glycoprotein (P-gp) Inhibition

Verapamil is a known inhibitor of the drug efflux pump P-glycoprotein (P-gp). This property is attributed to its ability to bind to the transporter, thereby competing with other substrates. The structural requirements for P-gp inhibition are generally less stringent than for calcium channel blockade.

Some studies on Verapamil analogs have investigated the structural features important for P-gp interaction.[2] While the complete structure of Verapamil contributes to its potent P-gp inhibitory activity, the presence of the lipophilic dimethoxyphenyl group and the tertiary amine in Verapamil Impurity C suggests a potential for weak P-gp inhibition . However, the absence of the larger structural motifs of Verapamil makes it improbable that Impurity C would be a potent inhibitor.

Adrenergic and Other Receptor Interactions

The basic nitrogen atom in Verapamil Impurity C could potentially interact with various biogenic amine receptors, such as adrenergic or serotonergic receptors. However, without specific experimental data, any such interactions remain purely speculative.

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of Verapamil Impurity C, a series of in vitro and in vivo experiments would be required. The following section outlines key experimental methodologies that could be employed.

In Vitro Assays for Calcium Channel Activity

-

Objective: To determine the affinity of Verapamil Impurity C for L-type calcium channels.

-

Methodology:

-

Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., rat heart or cerebral cortex).

-

Incubate the membrane preparations with a radiolabeled L-type calcium channel blocker (e.g., [3H]-nitrendipine or [3H]-PN200-110) in the presence of varying concentrations of Verapamil Impurity C.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibitory constant (Ki) for Verapamil Impurity C to determine its binding affinity.

-

-

Objective: To directly measure the effect of Verapamil Impurity C on L-type calcium channel currents.

-

Methodology:

-

Use isolated cardiomyocytes or a cell line expressing L-type calcium channels (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure inward calcium currents in response to depolarizing voltage steps.

-

Apply Verapamil Impurity C at various concentrations to the extracellular solution.

-

Measure the concentration-dependent block of the calcium current to determine the IC50 value.

-

In Vitro Assays for P-glycoprotein Inhibition

-

Objective: To assess the ability of Verapamil Impurity C to inhibit P-gp mediated efflux.

-

Methodology:

-

Use a cell line that overexpresses P-gp (e.g., MDR1-MDCK or Caco-2 cells).

-

Load the cells with Calcein-AM, a non-fluorescent P-gp substrate that is converted to fluorescent calcein (B42510) intracellularly.

-

In the presence of P-gp, calcein is actively effluxed, resulting in low intracellular fluorescence.

-

Incubate the cells with varying concentrations of Verapamil Impurity C and a known P-gp inhibitor (e.g., Verapamil) as a positive control.

-

Measure the intracellular fluorescence using a fluorescence plate reader. An increase in fluorescence indicates P-gp inhibition.

-

-

Objective: To determine if Verapamil Impurity C is a substrate or inhibitor of P-gp using a polarized cell monolayer.

-

Methodology:

-

Grow Caco-2 or MDCK-MDR1 cells on permeable filter supports to form a polarized monolayer.

-

Add a known P-gp substrate (e.g., [3H]-digoxin) to either the apical (A) or basolateral (B) chamber, with or without Verapamil Impurity C.

-

Measure the transport of the substrate across the monolayer in both directions (A-to-B and B-to-A) over time.

-

An efflux ratio (B-to-A permeability / A-to-B permeability) significantly greater than 1 indicates active efflux by P-gp.

-

A reduction in the efflux ratio in the presence of Verapamil Impurity C indicates P-gp inhibition.[3]

-

In Vivo Cardiovascular Assessment in Animal Models

-

Objective: To evaluate the potential effects of Verapamil Impurity C on cardiovascular parameters in a whole animal system.

-

Methodology:

-

Use a suitable animal model, such as anesthetized rats or guinea pigs.

-

Administer Verapamil Impurity C intravenously at relevant doses.

-

Continuously monitor cardiovascular parameters including heart rate, blood pressure (arterial and ventricular), and electrocardiogram (ECG).

-

A model of cardiac ischemia-reperfusion can also be utilized to assess any potential cardioprotective effects.[4]

-

Data Presentation and Visualization

Should experimental data become available, it should be summarized in clearly structured tables for easy comparison.

Table 2: Hypothetical Quantitative Data Summary for Verapamil Impurity C

| Assay | Parameter | Verapamil Impurity C | Verapamil (Reference) |

| L-type Calcium Channel Binding | Ki (nM) | >10,000 (Expected) | 10-50 |

| Patch-Clamp Electrophysiology | IC50 (µM) | >100 (Expected) | 0.1-1 |

| P-gp Inhibition (Calcein-AM) | IC50 (µM) | >50 (Expected) | 1-10 |

| Cardiovascular Effects (Rat) | Change in Blood Pressure | Minimal (Expected) | Dose-dependent decrease |

| Cardiovascular Effects (Rat) | Change in Heart Rate | Minimal (Expected) | Dose-dependent decrease |

Signaling Pathways and Experimental Workflows

Visualizing the potential interactions and experimental processes can aid in understanding the theoretical framework.

Caption: Signaling pathway of Verapamil's primary pharmacological effects.

Caption: Proposed experimental workflow for pharmacological characterization.

Conclusion

While Verapamil Impurity C is a known impurity of Verapamil, there is currently no publicly available data on its pharmacological effects. Based on a structural comparison with the parent compound and established structure-activity relationships for phenylalkylamines, it is hypothesized that Verapamil Impurity C is unlikely to possess significant calcium channel blocking activity. It may exhibit very weak P-glycoprotein inhibition, though this is also expected to be minimal. To ascertain the actual pharmacological profile and ensure a comprehensive safety assessment, the experimental protocols outlined in this guide should be considered. Such studies are essential to definitively characterize the potential risks associated with the presence of Verapamil Impurity C in pharmaceutical preparations.

References

- 1. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways of Verapamil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known degradation pathways of Verapamil (B1683045), a widely used calcium channel blocker. An understanding of its metabolic and physicochemical degradation is critical for ensuring drug stability, efficacy, and safety. This document summarizes key degradation products, the conditions that promote degradation, and the analytical methodologies used to study these pathways.

Metabolic Degradation Pathways

Verapamil undergoes extensive first-pass metabolism in the liver, with less than 5% of the parent drug being excreted unchanged.[1][2] The primary metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3]

The main enzymes involved in Verapamil metabolism are CYP3A4, CYP3A5, and CYP2C8.[1][4] CYP1A2 has a minor role.[1][4] Metabolism is stereoselective, with the S-enantiomer being cleared more rapidly than the R-enantiomer.[1][4] The major metabolites include Norverapamil (B1221204) (which retains about 20% of the cardiovascular activity of the parent drug), D-617, and D-620.[3][5]

Recent studies using advanced techniques like UPLC–MS have identified a large number of phase I and phase II metabolites. One study in rat hepatocytes identified 25 phase I and 14 phase II metabolites, including various glucuronides and a glucoside.[6] Another study in rats identified 71 metabolites in plasma, urine, and feces.[7]

References

- 1. ClinPGx [clinpgx.org]

- 2. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Verapamil - Wikipedia [en.wikipedia.org]

- 6. Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Unraveling the Origin of Verapamil EP Impurity C in Bulk Drug Manufacturing: A Technical Guide

For Immediate Release

A deep dive into the manufacturing process of Verapamil, a widely used calcium channel blocker, reveals the potential origins of Verapamil EP Impurity C, a critical process-related impurity. This technical guide offers insights for researchers, scientists, and drug development professionals into the formation pathways, analytical detection, and control strategies for this specific impurity, ensuring the quality and safety of the final drug product.

Introduction: The Identity of Verapamil EP Impurity C

Verapamil EP Impurity C is chemically identified as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine . It is a tertiary amine structurally related to a key intermediate in the synthesis of Verapamil. The presence of this impurity in the final bulk drug is a concern for pharmaceutical manufacturers as it can impact the purity, safety, and efficacy of the medication. Understanding its origin is paramount for developing effective control measures.

Genesis of an Impurity: Tracing the Synthetic Pathway

The formation of Verapamil EP Impurity C is intrinsically linked to the synthesis of the Verapamil molecule. A common synthetic route for Verapamil involves the condensation of two key fragments. One of these crucial building blocks is N-methyl-2-(3,4-dimethoxyphenyl)ethanamine , also known as N-methylhomoveratrylamine.

It is during the synthesis of this very intermediate that Verapamil EP Impurity C is believed to originate as a byproduct. The primary formation mechanism is attributed to over-methylation .

Several methods are employed for the synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, including:

-

Reductive amination: This involves the reaction of 3,4-dimethoxyphenylacetonitrile (B126087) with methylamine (B109427) in the presence of a reducing agent.

-

Methylation of 2-(3,4-dimethoxyphenyl)ethylamine: This method directly introduces a methyl group to the primary amine.

In both these processes, the desired product is a secondary amine. However, the reaction conditions can sometimes lead to the further methylation of the newly formed secondary amine, resulting in the formation of the tertiary amine, Verapamil EP Impurity C. This phenomenon of multiple alkylations is a known challenge in amine synthesis.[1][2] The reactivity of the secondary amine can be comparable to or even greater than the primary amine, leading to the formation of the undesired tertiary amine byproduct.

The following diagram illustrates the likely formation pathway of Verapamil EP Impurity C during the synthesis of the N-methylhomoveratrylamine intermediate.

References

This technical guide provides a comprehensive overview of the toxicological data for verapamil (B1683045) and its related compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative toxicity, experimental methodologies, and associated signaling pathways.

Quantitative Toxicological Data

The acute toxicity of verapamil and its primary active metabolite, norverapamil (B1221204), has been determined in various animal models. The following tables summarize the available quantitative data. It is important to note that comprehensive toxicological data for other metabolites and process impurities are not extensively available in publicly accessible literature.

Table 1: Acute Toxicity of Verapamil

| Species | Route of Administration | Toxic Dose Metric | Value | Reference |

| Human (Woman) | Oral | TDLo | 14.4 mg/kg | [1] |

| Human (Man) | Oral | TDLo | 3.429 mg/kg | [1] |

| Rat | Oral | LD50 | 150 mg/kg | [1] |

| Rat | Intraperitoneal | LD50 | 67 mg/kg | [1] |

| Mouse | Oral | LD50 | 163 mg/kg | [1] |

| Mouse | Intraperitoneal | LD50 | 68 mg/kg | [1] |

*TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have produced any toxic effect in a particular species. *LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a population of test animals.

Table 2: Acute Toxicity of Norverapamil

| Species | Route of Administration | Toxic Dose Metric | Value | Notes |

| Data Not Available | - | LD50 / TDLo | - | Specific LD50 and TDLo values for norverapamil are not readily available in the reviewed literature. Norverapamil possesses approximately 20% of the cardiovascular activity of verapamil.[2][3][4] |

Table 3: Verapamil Overdose in Humans

| Ingested Dose | Clinical Outcome | Reference |

| 800 mg - 24,000 mg | Non-fatal and fatal cases reported | [5] |

| 7,200 mg (sustained-release) | Fatal | [6] |

| 1.2 g - 9.6 g | Survived with treatment | [7] |

Experimental Protocols

This section details the methodologies for key in vivo and in vitro experiments used to assess the toxicology of verapamil and its related compounds.

In Vivo Models

-

Objective: To characterize the cardiac dysrhythmias and hemodynamic effects of severe verapamil overdose.

-

Animal Model: Mongrel dogs.

-

Procedure:

-

Anesthetize the animals (e.g., with pentobarbital).

-

Instrument the animals for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

-

Induce verapamil toxicity by intravenous infusion of a high dose of verapamil (e.g., 0.15 mg/kg/min) until specific toxic endpoints are reached, such as a 50% reduction in mean arterial pressure or the development of high-grade atrioventricular (AV) block.

-

Record and analyze the resulting cardiac dysrhythmias and hemodynamic changes.

-

-

Key Parameters Measured: Heart rate, blood pressure, ECG intervals (PR, QRS, QT), and types of arrhythmias (e.g., AV block, junctional rhythm).

-

Objective: To investigate the mechanisms of verapamil-induced liver injury.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Administer verapamil to the rats, typically via oral gavage or intraperitoneal injection, at various doses and for a specified duration.

-

At the end of the treatment period, collect blood samples for biochemical analysis of liver function markers.

-

Euthanize the animals and collect liver tissue for histopathological examination and molecular analysis.

-

-

Key Parameters Measured:

-

Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) levels.

-

Histopathology: Examination of liver sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) for signs of necrosis, inflammation, and steatosis.

-

Molecular Analysis: Measurement of markers for oxidative stress, inflammation (e.g., NLRP3 inflammasome components), and apoptosis.

-

In Vitro Models

-

Objective: To assess the cytotoxic effects of verapamil on a human cell line.

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Procedure:

-

Seed HEK293 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of verapamil for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[8][9][10][11]

-

-

Objective: To directly assess the effects of verapamil on cardiac function, independent of systemic influences.

-

Animal Model: Rat or rabbit.

-

Procedure:

-

Excise the heart from a heparinized and anesthetized animal.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Retrogradely perfuse the heart with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Insert a balloon into the left ventricle to measure isovolumetric contractile function.

-

After a stabilization period, introduce verapamil into the perfusate at various concentrations.

-

Continuously record cardiac parameters.[12]

-

-

Key Parameters Measured:

-

Contractile Function: Left ventricular developed pressure (LVDP), maximum rate of pressure development (+dP/dt), and maximum rate of pressure relaxation (-dP/dt).

-

Heart Rate and Rhythm: Spontaneous heart rate and the occurrence of arrhythmias.

-

Coronary Flow: The rate of perfusate flow through the coronary vasculature.

-

Signaling Pathways and Mechanisms of Toxicity

Verapamil's toxicity is primarily an extension of its therapeutic mechanism of action, but it also involves other cellular pathways.

L-Type Calcium Channel Blockade

The principal mechanism of verapamil's action and toxicity is the blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[13][14]

Caption: Verapamil blocks L-type calcium channels, reducing intracellular calcium and leading to decreased cardiac function and vasodilation.

NLRP3 Inflammasome Pathway in Hepatotoxicity

Recent studies suggest that verapamil can modulate the NLRP3 (NOD-like receptor protein 3) inflammasome pathway, which plays a role in its hepatotoxic and other inflammatory effects. Verapamil has been shown to inhibit the activation of the NLRP3 inflammasome.[15][16][17][18][19]

Caption: Verapamil inhibits the TXNIP-mediated activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.

SIRT1 Signaling Pathway in Cardioprotection

Verapamil has been shown to exert cardioprotective effects against ischemia/reperfusion injury by activating the SIRT1 (Sirtuin 1) signaling pathway, which is involved in cellular stress resistance and antioxidant responses.[20][21][22][23]

Caption: Verapamil activates SIRT1, leading to the upregulation of antioxidant defenses and promoting cardioprotection.

Verapamil Related Compounds: Metabolites and Impurities

Verapamil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites. The main active metabolite is norverapamil. Various impurities can also be present in the final drug product.

Norverapamil

Norverapamil is formed by the N-demethylation of verapamil and exhibits approximately 20% of the pharmacological activity of the parent drug.[2][3][4] Its accumulation can contribute to the overall therapeutic and toxic effects of verapamil, particularly with chronic administration.

Other Metabolites

Other metabolites of verapamil include D-617 (N-dealkylverapamil) and D-620 (N-dealkylnorverapamil).[2][24] These metabolites are generally considered to have significantly less pharmacological activity compared to verapamil and norverapamil.[2] Quantitative toxicological data for these metabolites are scarce.

Impurities

Impurities in verapamil can arise from the manufacturing process or degradation. These include various synthesis intermediates and degradation products.[7][25][26] Regulatory guidelines require that these impurities be controlled within specified limits to ensure the safety and efficacy of the drug product. Specific toxicological data for most of these individual impurities are not widely available.

Conclusion

The toxicology of verapamil is multifaceted, stemming from its primary pharmacological action of L-type calcium channel blockade and extending to its influence on other cellular pathways such as the NLRP3 inflammasome and SIRT1 signaling. While the acute toxicity of verapamil is well-characterized, there is a relative lack of quantitative toxicological data for its metabolites and impurities. The experimental models and protocols described in this guide provide a framework for the continued investigation of the toxicological profile of verapamil and its related compounds, which is crucial for ensuring its safe and effective use in clinical practice. Further research is warranted to fully elucidate the toxic potential of all verapamil-related substances.

References

- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrophysiologic effects of verapamil metabolites in the isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norverapamil - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. ijbcp.com [ijbcp.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. litfl.com [litfl.com]

- 15. Verapamil inhibits TXNIP-dependent NLRP3 Inflammasome activation in an ulcerative colitis rat model: A new evolving role of the calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nod-like Receptor Protein 3 (NLRP3) Inflammasome Activation and Podocyte Injury via Thioredoxin-Interacting Protein (TXNIP) during Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Verapamil inhibits early acute liver failure through suppressing the NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Verapamil is an adjunct therapy to reduce tPA toxicity in hyperglycemic stroke: implication of TXNIP/NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Norverapamil | C26H36N2O4 | CID 104972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. pharmaffiliates.com [pharmaffiliates.com]

- 26. researchgate.net [researchgate.net]

Verapamil EP Impurity C hydrochloride molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine derivative, is a widely used calcium channel blocker for the management of hypertension, angina pectoris, and cardiac arrhythmias. As with any pharmaceutical agent, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of Verapamil EP Impurity C hydrochloride, a known related substance of Verapamil. This document outlines its chemical properties, analytical methodologies for its identification and quantification, and a plausible synthetic pathway.

Chemical and Physical Data

This compound, chemically known as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a key reference standard for the quality control of Verapamil hydrochloride.

| Property | Data | Citations |

| Chemical Name | 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride | [1] |

| Synonyms | NSC-609249 hydrochloride | [2] |

| Molecular Formula | C₁₂H₂₀ClNO₂ | [3] |

| Molecular Weight | 245.75 g/mol | [3] |

| CAS Number | 51012-67-0 | [1] |

| Free Base Formula | C₁₂H₁₉NO₂ | |

| Free Base Weight | 209.29 g/mol | |

| Appearance | Almost white crystalline powder | [4] |

| Solubility | Soluble in water, chloroform, and methanol. In Vitro DMSO solubility is 62.5 mg/mL (254.32 mM). | [3][4] |

Experimental Protocols

Accurate detection and quantification of Verapamil EP Impurity C are crucial for ensuring the quality of Verapamil drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.

Stability-Indicating RP-UPLC Method for Verapamil and its Impurities

This method is designed to separate Verapamil from its process-related impurities and degradation products.

| Parameter | Condition | Citations |

| Column | Shimpak XR ODS, 75mm x 3.0mm, 1.7µm particle size | [1][2] |

| Mobile Phase A | Ammonium formate (B1220265) and orthophosphoric acid in water | [1][2] |

| Mobile Phase B | Acetonitrile | [1][2] |

| Elution | Gradient | [1][2] |

| Flow Rate | 0.3 mL/min | [5] |

| Column Temperature | 30 °C | [5] |

| Detection | UV at 278 nm | [1][2] |

| Injection Volume | 1 µL | [6] |

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Verapamil hydrochloride to generate potential degradation products, including Impurity C.

-

Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour.

-

Oxidative Degradation: 30% H₂O₂ at room temperature for 30 minutes.

-

Thermal Degradation: 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and white light for 48 hours.

Verapamil hydrochloride shows degradation in oxidative and base hydrolysis conditions. The analytical method should be able to resolve the main peak from all impurity and degradation peaks.

Synthesis and Potential Biological Activity

Plausible Synthetic Pathway

While a specific, detailed synthesis for Verapamil EP Impurity C is not extensively published, a plausible route can be inferred from the synthesis of related phenylethylamine derivatives, starting from veratraldehyde.

Potential Biological Activity

Specific pharmacological studies on Verapamil EP Impurity C are limited. However, based on the structure of the parent compound, Verapamil, it is plausible that this impurity could interact with similar biological targets. Verapamil is a known inhibitor of L-type calcium channels, P-glycoprotein (P-gp), and Cytochrome P450 enzymes.[4][7][8] The potential interaction of Impurity C with these targets warrants further investigation to fully understand its toxicological profile.

Conclusion

This technical guide provides a comprehensive summary of the current knowledge on this compound. The provided data on its chemical properties and detailed analytical protocols are essential for researchers and professionals involved in the quality control and development of Verapamil. The outlined synthetic pathway and potential biological activities offer a basis for further investigation into the impurity's formation and pharmacological profile. Rigorous control and characterization of such impurities are paramount in ensuring the safety and therapeutic efficacy of pharmaceutical products.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 6. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Verapamil Hydrochloride | C27H39ClN2O4 | CID 62969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Significance of Verapamil Impurities in Pharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, control, and significance of impurities in the cardiovascular drug Verapamil (B1683045). Understanding the nature and potential impact of these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of Verapamil drug products. This document details the types of impurities, analytical methodologies for their detection, regulatory acceptance criteria, and the potential pharmacological and toxicological implications of these compounds.

Introduction to Verapamil and its Impurities

Verapamil is a phenylalkylamine calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells.[2] The manufacturing process and subsequent storage of Verapamil can lead to the formation of various impurities. These impurities can be broadly categorized as:

-

Organic Impurities: These include starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[3]

-

Inorganic Impurities: These can result from the manufacturing process and may include reagents, ligands, and heavy metals.

-

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.

The presence of these impurities, even in trace amounts, can potentially affect the stability, bioavailability, and safety of the final drug product. Therefore, stringent control and monitoring of Verapamil impurities are mandated by regulatory agencies worldwide.

Types and Sources of Verapamil Impurities

Verapamil impurities can originate from various stages of its synthesis and storage. They can be process-related, arising from the synthetic route, or degradation products formed due to environmental factors such as light, heat, and humidity.

Process-Related Impurities

These impurities are by-products and intermediates formed during the chemical synthesis of Verapamil. Their presence and levels are highly dependent on the specific synthetic route employed. Some identified process-related impurities of Verapamil include:

-

Verapamil EP Impurity I (Verapamil USP Related Compound B): (2RS)-2-(3,4-dimethoxyphenyl)-4-[--INVALID-LINK--amino]-2-(propan-2-yl)butanenitrile[4]

-

Verapamil EP Impurity M (Verapamil USP Related Compound D): Benzeneacetonitrile, α,α'-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]di-3,1-propanediyl]bis[α-(1-methylethyl)-3,4-dimethoxy-[5]

-

Verapamil EP Impurity G (Verapamil USP Related Compound E): 3,4-dimethoxybenzaldehyde[6]

-

2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile (Impurity-1): Arises from contamination with acetone (B3395972) used as a cleaning solvent.[2][3]

-

2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile (Impurity-2): Can be formed due to the use of excess base during synthesis.[2][3]

A list of known Verapamil impurities and their typical sources is provided in the table below.

Table 1: Common Process-Related Impurities of Verapamil

| Impurity Name | Source |

| Verapamil EP Impurity I | Synthetic by-product |

| Verapamil EP Impurity M | Synthetic by-product |

| Verapamil EP Impurity G | Synthetic by-product |

| 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile | Contamination from cleaning solvents (acetone)[2][3] |

| 2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile | Excess base in synthesis[2][3] |

| Desmethyl Verapamil Derivatives | Incomplete methylation during synthesis |

| Dimer Impurity | Side reaction during synthesis |

Degradation Products

Verapamil is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are essential to identify these potential impurities and to develop stability-indicating analytical methods.

-

Oxidative Degradation: Verapamil has been shown to degrade under oxidative conditions, with one of the suggested degradation products being 3,4-dimethoxybenzoic acid, resulting from the oxidation of the alkyl side chain.[7]

-

Hydrolytic Degradation: Degradation is observed under basic hydrolysis conditions.[8]

-

Photochemical Degradation: Exposure to UV light can cause degradation of Verapamil.[7]

-

Thermal Degradation: Verapamil hydrochloride shows thermal stability up to 180 °C, beyond which it undergoes degradation.[7]

The primary metabolite of Verapamil, Norverapamil , is also considered a significant impurity as it possesses about 20% of the cardiovascular activity of the parent drug.[9]

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceuticals is a critical aspect of ensuring drug safety and quality. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established monographs for Verapamil Hydrochloride that specify the acceptance criteria for related compounds.

Table 2: Pharmacopoeial Limits for Verapamil Impurities

| Pharmacopoeia | Impurity | Limit |

| USP-NF | Individual Impurities | NMT 0.2%[10] |

| Total Impurities | NMT 0.5%[10] | |

| Specified Impurities (e.g., Verapamil Related Compound A) | NMT 0.3% | |

| Sum of all impurities | NMT 1.0% | |

| European Pharmacopoeia (EP) | Verapamil impurity I | - |

| Verapamil impurity M | - | |

| Any other impurity | - | |

| Total impurities | - |

NMT: Not More Than. Specific limits for individual impurities in the EP are detailed in the Verapamil Hydrochloride monograph.

Analytical Methodologies for Impurity Profiling

Accurate and robust analytical methods are essential for the identification and quantification of Verapamil impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed and validated for the analysis of Verapamil and its related substances.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is based on a published method for the determination of Verapamil residues.

-

Chromatographic System:

-

Column: Hypersil ODS C18 (125 x 4.0 mm, 5 µm)

-

Mobile Phase: Methanol:Water:Triethylamine (70:30:0.2, v/v/v)

-

Flow Rate: 0.6 mL/min

-

Detection: UV at 278 nm

-

Injection Volume: 50 µL

-

Column Temperature: 25°C

-

-

Sample Preparation:

-

Dissolve the Verapamil sample in the mobile phase to achieve a suitable concentration.

-

Filter the sample solution through a 0.45 µm membrane filter before injection.

-

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling.

Experimental Protocol: A Stability-Indicating RP-UPLC Method

This protocol is based on a validated method for the analysis of Verapamil and its impurities.[1][2]

-

Chromatographic System:

-

Sample Preparation:

-

Prepare stock solutions of Verapamil and its impurities in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

For analysis, dilute the stock solutions to the desired concentration with the diluent.

-

Analytical Workflow for Verapamil Impurity Analysis

Caption: A typical analytical workflow for the identification and quantification of Verapamil impurities.

Significance of Verapamil Impurities: Pharmacological and Toxicological Profile

The significance of an impurity is determined by its potential to impact the safety and efficacy of the drug product. This is assessed through an understanding of its pharmacological activity and toxicological profile.

Pharmacological Activity

Some impurities may be structurally related to the active pharmaceutical ingredient (API) and could exhibit pharmacological activity.

-

Norverapamil: This major metabolite and impurity of Verapamil is known to have cardiovascular activity, approximately 20% of that of Verapamil itself.[9] Its presence in significant amounts could contribute to the overall therapeutic effect or potentially lead to unintended pharmacological consequences.

The pharmacological activity of most other process-related and degradation impurities of Verapamil is not well-characterized in publicly available literature. In the absence of such data, and as a precautionary measure, it is generally assumed that impurities may have undesirable pharmacological effects.

Toxicological Concerns

Impurities can pose a toxicological risk, and their levels are strictly controlled to ensure patient safety.

-

General Toxicity: High doses of Verapamil can lead to significant cardiovascular side effects, including first-degree heart block, hypotension, and sinus bradycardia. While specific toxicological data for many individual Verapamil impurities are scarce, their structural similarity to Verapamil suggests a potential for similar, or even novel, toxic effects.

-

Genotoxicity: Impurities with certain structural alerts may have the potential to be genotoxic (mutagenic), which is a major safety concern. The assessment of genotoxic potential is a critical part of the impurity qualification process.

Verapamil's Mechanism of Action and Potential for Impurity Interference

Verapamil primarily exerts its therapeutic effect by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This action leads to a cascade of events that result in reduced heart rate, decreased myocardial contractility, and vasodilation.

Caption: Simplified signaling pathway of Verapamil's action and potential interference by impurities.

Impurities that are structurally similar to Verapamil could potentially interact with the L-type calcium channel, either as agonists or antagonists, or they might have off-target effects on other receptors or signaling pathways, leading to unforeseen adverse effects.

Conclusion

The control of impurities in Verapamil is a multifaceted challenge that requires a deep understanding of its chemistry, manufacturing process, and analytical science, all within a stringent regulatory framework. This guide has highlighted the common impurities associated with Verapamil, the analytical techniques for their quantification, and the critical importance of adhering to pharmacopoeial limits. The potential for impurities to exhibit pharmacological activity or toxic effects underscores the necessity of thorough impurity profiling and control throughout the drug development and manufacturing lifecycle. For researchers and drug development professionals, a proactive approach to impurity management is paramount to ensuring the delivery of safe and effective Verapamil therapies to patients. management is paramount to ensuring the delivery of safe and effective Verapamil therapies to patients.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection, isolation and characterization of principal synthetic route indicative impurities in verapamil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Verapamil impurity I CRS | LGC Standards [lgcstandards.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Verapamil EP Impurity C

References

- 1. veeprho.com [veeprho.com]

- 2. niainnovation.in [niainnovation.in]

- 3. CAS 3490-05-9 Verapamil EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Quantification of Verapamil Impurity C

An HPLC-UV method for the quantification of Verapamil (B1683045) Impurity C is a critical analytical tool for researchers, scientists, and drug development professionals in ensuring the quality and safety of Verapamil drug substances and products. This application note provides a detailed protocol for this purpose, based on established chromatographic principles for Verapamil and its related compounds.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2][3] During the synthesis or storage of Verapamil, various impurities can form, which must be monitored and controlled to ensure the drug's safety and efficacy. Verapamil Impurity C is one such related substance that requires accurate quantification. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Verapamil Impurity C.

Method Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier to achieve chromatographic separation of Verapamil and its impurities.[4][5] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Quantification is achieved by monitoring the UV absorbance at a specific wavelength, typically 278 nm, where Verapamil and its related compounds exhibit significant absorbance.[1][2][4][5][6]

Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for the analysis of Verapamil Impurity C.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase | A mixture of a suitable buffer (e.g., dipotassium (B57713) hydrogen phosphate (B84403), pH 7.2) and an organic solvent.[4] |

| An alternative is a gradient elution with ammonium (B1175870) formate (B1220265) and acetonitrile.[6][7] | |

| Flow Rate | 1.5 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25°C[5] |

| UV Detection | 278 nm[1][2][4][5][6] |

Method Validation Summary

The performance of HPLC methods for Verapamil and its impurities has been validated across several parameters. The following table presents a summary of typical validation data, which can be expected for the quantification of Verapamil Impurity C.

| Validation Parameter | Typical Performance |

| Linearity (Correlation Coefficient, r²) | > 0.996[8] |

| Accuracy (Recovery) | 78.59% - 100.5%[5][8] |

| Precision (RSD %) | < 2.0%[5] |

| Limit of Detection (LOD) | Typically in the range of µg/mL |

| Limit of Quantification (LOQ) | Typically in the range of µg/mL[8] |

Experimental Protocols

1. Preparation of Solutions

-

Buffer Preparation (Example: Phosphate Buffer, pH 7.2): Dissolve 6.97 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.2 with phosphoric acid.[4]

-

Mobile Phase Preparation: Prepare the mobile phase as per the chosen chromatographic conditions. Filter through a 0.45 µm membrane filter and degas before use.

-

Diluent: The mobile phase is often a suitable diluent.

-